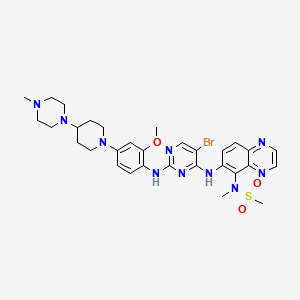

Egfr-IN-28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H39BrN10O3S |

|---|---|

Molecular Weight |

711.7 g/mol |

IUPAC Name |

N-[6-[[5-bromo-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]quinoxalin-5-yl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C31H39BrN10O3S/c1-39-15-17-42(18-16-39)21-9-13-41(14-10-21)22-5-6-24(27(19-22)45-3)37-31-35-20-23(32)30(38-31)36-26-8-7-25-28(34-12-11-33-25)29(26)40(2)46(4,43)44/h5-8,11-12,19-21H,9-10,13-18H2,1-4H3,(H2,35,36,37,38) |

InChI Key |

HFECFFOTIRJWCG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)N(C)S(=O)(=O)C)Br)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Covalent EGFR Inhibitors: A Technical Guide

Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "Egfr-IN-28." Therefore, this document provides a comprehensive overview of the mechanism of action of the broader class of covalent Epidermal Growth Factor Receptor (EGFR) inhibitors, intended for researchers, scientists, and drug development professionals. The data and experimental protocols presented are representative of this class of inhibitors.

Introduction to Covalent EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2] Covalent EGFR inhibitors are a class of targeted therapeutics designed to irreversibly bind to and inactivate the EGFR kinase domain, thereby blocking its downstream signaling pathways. This guide delves into the intricate molecular mechanisms governing the action of these inhibitors.

The Covalent Inhibition Mechanism

Unlike first-generation reversible EGFR inhibitors, which form transient interactions with the ATP-binding pocket of the kinase domain, covalent inhibitors are designed to form a stable, irreversible covalent bond with a specific cysteine residue (Cys797) located near the ATP-binding site of EGFR.[2][3] This irreversible binding leads to a prolonged and potent inhibition of EGFR signaling.

The mechanism of covalent inhibition can be conceptualized as a two-step process:

-

Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain. The affinity of this initial reversible binding is a critical determinant of the inhibitor's overall potency.[2][3]

-

Irreversible Covalent Bonding: Following the initial binding, a reactive "warhead" on the inhibitor molecule forms a covalent bond with the thiol group of the Cys797 residue. This step renders the inhibition irreversible.

The overall potency of a covalent EGFR inhibitor is therefore a function of both its reversible binding affinity (Ki) and its rate of covalent bond formation (kinact).[3]

Targeting EGFR Mutations

A key advantage of many covalent EGFR inhibitors is their ability to target specific activating and resistance mutations in the EGFR gene. First-generation EGFR inhibitors, such as gefitinib and erlotinib, are effective against activating mutations like the L858R point mutation and exon 19 deletions. However, their efficacy is often limited by the emergence of the T790M "gatekeeper" resistance mutation.[1]

Second and third-generation covalent inhibitors have been developed to overcome this resistance. They are designed to have a high affinity for the T790M mutant form of EGFR while exhibiting lower activity against the wild-type (WT) receptor, thereby reducing dose-limiting side effects.[4]

Quantitative Analysis of Inhibitor Potency

The potency of covalent EGFR inhibitors is typically characterized by several key parameters, including IC50 (half-maximal inhibitory concentration), Ki (inhibition constant for the initial reversible binding), and kinact (rate of enzyme inactivation).

Table 1: Representative Biochemical Potency of Covalent EGFR Inhibitors

| Inhibitor Class | Target EGFR Genotype | Representative IC50 (nM) | Representative Ki (nM) | Representative kinact (s⁻¹) |

| Second-Generation | WT-EGFR | 1 - 10 | < 5 | 0.001 - 0.01 |

| L858R/T790M-EGFR | 10 - 100 | < 20 | 0.005 - 0.05 | |

| Third-Generation | WT-EGFR | > 500 | > 100 | < 0.0001 |

| L858R/T790M-EGFR | 1 - 20 | < 10 | 0.01 - 0.1 |

Note: The values presented in this table are representative and can vary depending on the specific inhibitor and experimental conditions.

Experimental Protocols

The characterization of covalent EGFR inhibitors involves a variety of biochemical and cellular assays.

Enzyme Inhibition Assay (Kinase Activity Assay)

Objective: To determine the IC50 value of the inhibitor against different forms of the EGFR kinase.

Methodology:

-

Recombinant human EGFR kinase (WT, L858R, or L858R/T790M) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

The inhibitor is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Covalent Modification Analysis

Objective: To confirm the covalent binding of the inhibitor to the EGFR protein.

Methodology:

-

The EGFR protein is incubated with the covalent inhibitor.

-

The protein-inhibitor complex is then analyzed by mass spectrometry.

-

An increase in the molecular weight of the protein corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

-

Tandem mass spectrometry (MS/MS) can be used to identify the specific residue (Cys797) that has been modified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating covalent EGFR inhibitors.

Caption: EGFR signaling pathway and the point of inhibition.

Caption: A typical drug discovery workflow for covalent EGFR inhibitors.

Conclusion

Covalent EGFR inhibitors represent a significant advancement in the targeted therapy of EGFR-driven cancers. Their mechanism of action, characterized by an initial reversible binding followed by irreversible covalent bond formation, provides potent and sustained inhibition of the EGFR signaling pathway. The ability to selectively target mutant forms of EGFR, particularly the T790M resistance mutation, has been a critical development in overcoming drug resistance. The continued exploration of this class of inhibitors holds promise for the development of even more effective and selective cancer therapies.

References

- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. academic.oup.com [academic.oup.com]

Egfr-IN-28 inhibitor discovery and development

An In-Depth Technical Guide to the Discovery and Development of EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule frequently implicated in the pathogenesis of various cancers, particularly non-small cell lung cancer. Its role in promoting cell proliferation, motility, and survival has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and development of EGFR inhibitors, detailing the methodologies, data interpretation, and signaling pathways central to this area of research. While specific data for a compound designated "Egfr-IN-28" is not publicly available, this document will utilize established examples from the field to illustrate the core principles and processes involved in bringing a novel EGFR inhibitor from concept to preclinical evaluation.

Introduction to EGFR and Its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for normal cellular processes. However, in many cancer types, aberrant EGFR signaling, driven by receptor overexpression or activating mutations, leads to uncontrolled cell growth, proliferation, and survival.

Several anti-EGFR monoclonal antibodies (like cetuximab and panitumumab) and small-molecule tyrosine kinase inhibitors (TKIs) have been developed to counteract this oncogenic signaling. The success of these agents has validated EGFR as a therapeutic target and spurred the continued discovery of novel inhibitors with improved efficacy and resistance profiles.

The EGFR Signaling Pathway

The signaling cascade initiated by EGFR activation is complex and multifaceted. Understanding this pathway is crucial for identifying points of therapeutic intervention and for elucidating the mechanism of action of EGFR inhibitors.

Figure 1: A simplified diagram of the EGFR signaling pathway. Ligand binding to EGFR triggers a cascade of intracellular events leading to gene transcription that promotes cell proliferation and survival.

Discovery and Lead Optimization of EGFR Inhibitors

The discovery of novel EGFR inhibitors typically follows a structured workflow, beginning with target validation and progressing through hit identification, lead optimization, and preclinical evaluation.

Target Validation and Assay Development

The initial step involves confirming the role of EGFR in a specific disease context. This is often achieved through genetic studies (e.g., identifying activating mutations in patient tumors) and functional assays. Once validated, biochemical and cell-based assays are developed to screen for potential inhibitors.

Hit Identification and Lead Optimization Workflow

High-throughput screening (HTS) of large compound libraries is a common method for identifying initial "hits." These hits are then subjected to a rigorous process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties.

Figure 2: A typical workflow for the discovery and optimization of a lead compound.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery. Below are methodologies for key experiments in the evaluation of EGFR inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against the EGFR kinase.

Methodology:

-

Recombinant human EGFR kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

The test compound is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.

-

The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.

Cell-Based Proliferation Assay

Objective: To assess the ability of a compound to inhibit the growth of cancer cells that are dependent on EGFR signaling.

Methodology:

-

Cancer cells with known EGFR mutations or overexpression (e.g., A549, NCI-H1975) are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with a serial dilution of the test compound.

-

The cells are incubated for a period of 48-72 hours.

-

Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

The concentration of the compound that reduces cell viability by 50% (GI50) is determined.

Data Presentation

Quantitative data from various assays are crucial for comparing the efficacy and selectivity of different compounds.

In Vitro Activity of Representative EGFR Inhibitors

| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M) IC50 (nM) | A549 (EGFR-WT) GI50 (µM) | NCI-H1975 (L858R/T790M) GI50 (µM) |

| Gefitinib | 25 | 10 | >10,000 | 8.5 | >10 |

| Osimertinib | 15 | 1 | 10 | 5.2 | 0.02 |

| Hypothetical this compound | 20 | 5 | 15 | 2.1 | 0.05 |

Data are illustrative and based on publicly available information for known inhibitors.

Preclinical Development

Promising lead compounds advance to preclinical development, which involves a more extensive evaluation of their efficacy and safety in animal models.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of a compound in a living organism.

Methodology:

-

Human cancer cells are implanted into immunodeficient mice to generate xenograft tumors.

-

Once the tumors reach a specified size, the mice are randomized into treatment and control groups.

-

The test compound is administered to the treatment group, typically orally or via intraperitoneal injection, on a defined schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity.

Conclusion

The discovery and development of EGFR inhibitors is a complex but rewarding process that has led to significant improvements in cancer therapy. A thorough understanding of the underlying biology, coupled with rigorous experimental design and data analysis, is essential for the successful identification of novel and effective therapeutic agents. While the specific details of "this compound" remain undisclosed, the principles and methodologies outlined in this guide provide a solid framework for the evaluation of any new EGFR inhibitor.

Egfr-IN-28: Unraveling the Target Selectivity Profile

Information regarding the specific target selectivity profile, experimental protocols, and signaling pathways for a molecule designated as "Egfr-IN-28" is not available in the public domain. Extensive searches of scientific literature and databases have not yielded any specific data for a compound with this identifier.

While the requested in-depth technical guide on this compound cannot be provided due to the absence of specific information, this guide will address the broader context of EGFR inhibitor selectivity, the methodologies commonly employed to determine it, and the signaling pathways involved. This will serve as a foundational resource for researchers, scientists, and drug development professionals interested in the characterization of novel EGFR inhibitors.

The Critical Role of Kinase Selectivity Profiling

The development of effective and safe kinase inhibitors hinges on a thorough understanding of their selectivity. Protein kinases share a conserved ATP-binding pocket, which presents a significant challenge in designing drugs that inhibit the intended target without affecting other kinases. Insufficient selectivity can lead to off-target effects and toxicity, which are major causes of clinical trial failures.

Conversely, a well-characterized, multi-targeted kinase inhibitor can offer therapeutic advantages. For instance, dual inhibition of pathways like PI3K/mTOR has shown greater efficacy in certain cancers than targeting either kinase alone. Therefore, comprehensive selectivity profiling is crucial from the early stages of drug discovery.

Methodologies for Assessing Kinase Inhibitor Selectivity

A variety of biochemical and cellular assays are employed to determine the selectivity profile of a kinase inhibitor.

Biochemical Assays

These assays directly measure the interaction of an inhibitor with a purified kinase.

-

ELISA-Based Assays: Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method to assess the inhibitory activity of compounds against a panel of kinases. In this format, the phosphorylation of a substrate by a kinase is detected using a specific antibody. The reduction in signal in the presence of an inhibitor indicates its potency.

-

Radiometric Assays: These assays utilize a radiolabeled ATP analog (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to measure the transfer of the radiolabeled phosphate group to a substrate. The amount of incorporated radioactivity is quantified to determine kinase activity and the inhibitory effect of a compound.

-

Fluorescence-Based Assays: These methods rely on changes in fluorescence upon substrate phosphorylation. Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are widely used for high-throughput screening.

Cell-Based Assays

These assays evaluate the effect of an inhibitor in a more physiologically relevant context.

-

Western Blotting: This technique is used to measure the phosphorylation status of the target kinase and its downstream signaling proteins within a cell. A decrease in phosphorylation indicates target engagement and inhibition by the compound.

-

Cell Proliferation/Viability Assays: Assays such as MTT, MTS, or CellTiter-Glo® measure the metabolic activity or ATP content of cells, respectively, as an indicator of cell viability. These are used to determine the potency of an inhibitor in cancer cell lines that are dependent on the target kinase for survival.

-

Phospho-Flow Cytometry: This high-throughput technique allows for the quantitative measurement of protein phosphorylation at the single-cell level, providing insights into the signaling pathways affected by the inhibitor.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of many cancers.

Figure 1. Simplified representation of the EGFR signaling pathway leading to cell proliferation and survival.

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades. Two major pathways are the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The process of characterizing the selectivity of a novel kinase inhibitor typically follows a structured workflow.

Figure 2. A typical experimental workflow for determining the selectivity profile of a kinase inhibitor.

The workflow begins with a primary screen to confirm the activity of the compound against the intended target. This is followed by a broad screen against a large panel of kinases (kinome scan) to identify potential off-targets. Hits from the kinome scan are then subjected to dose-response assays to determine their potency (IC50 values). Promising candidates are further evaluated in cell-based assays to confirm target engagement and assess their functional effects. Finally, in vivo studies are conducted to evaluate efficacy and toxicity, leading to a comprehensive understanding of the inhibitor's selectivity profile.

Conclusion

While specific data for "this compound" remains elusive, the principles and methodologies for determining the target selectivity profile of EGFR inhibitors are well-established. A combination of biochemical and cell-based assays is essential to build a comprehensive profile that can guide further drug development efforts. Understanding the intricate EGFR signaling pathway and employing a systematic experimental workflow are critical for the successful development of novel, effective, and safe targeted therapies for cancer.

In-depth Technical Guide: Antitumor Activity of Egfr-IN-28 in vitro

A comprehensive overview of the preclinical evaluation of Egfr-IN-28, a novel inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), for researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" appears to be a novel or proprietary investigational agent. As of late 2025, publicly available data on this specific molecule is limited. This guide, therefore, synthesizes general principles and methodologies for evaluating the in vitro antitumor activity of EGFR inhibitors, providing a framework for understanding the potential of compounds like this compound. The data and pathways presented are illustrative and based on the known mechanisms of established EGFR inhibitors.

Introduction to EGFR and its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to many cellular processes.

In numerous cancers, aberrant EGFR signaling, driven by overexpression, mutation, or ligand-dependent loops, is a key driver of tumorigenesis and metastasis. Consequently, EGFR has emerged as a major therapeutic target in oncology. Small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies are two established classes of drugs that effectively target EGFR.

Quantitative Analysis of in vitro Antitumor Activity

The preclinical evaluation of a novel EGFR inhibitor like this compound involves a battery of in vitro assays to quantify its cytotoxic and cytostatic effects on cancer cell lines.

Table 1: Cellular Proliferation and Viability (Illustrative Data)

| Cell Line | Cancer Type | EGFR Status | This compound IC₅₀ (nM) | Gefitinib IC₅₀ (nM) |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 1500 | >10000 |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 25 | 50 |

| H1975 | Non-Small Cell Lung Cancer | L858R & T790M | 500 | 2000 |

| SW480 | Colorectal Cancer | Wild-Type | >10000 | >10000 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Apoptosis Induction (Illustrative Data)

| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |

| HCC827 | Vehicle Control | 5% |

| HCC827 | This compound (100 nM) | 45% |

| H1975 | Vehicle Control | 8% |

| H1975 | This compound (1 µM) | 38% |

Table 3: Cell Cycle Analysis (Illustrative Data)

| Cell Line | Treatment (Concentration) | % G1 Phase | % S Phase | % G2/M Phase |

| HCC827 | Vehicle Control | 40% | 35% | 25% |

| HCC827 | This compound (100 nM) | 70% | 15% | 15% |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. A vehicle control (e.g., DMSO) is included.

-

MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.

-

Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control, and the IC₅₀ is calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

-

Treatment: Cells are treated with this compound at various concentrations for 48 hours.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treatment and Harvesting: Cells are treated with this compound for 24 hours and then harvested.

-

Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed, treated with RNase A, and stained with Propidium Iodide.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizing Molecular Mechanisms and Workflows

Understanding the impact of this compound on cellular signaling is paramount.

Caption: EGFR Signaling and Inhibition by this compound.

Caption: General Workflow for in vitro Evaluation.

Conclusion

The in vitro characterization of a novel EGFR inhibitor such as this compound is a critical first step in its development as a potential anticancer agent. Through a systematic and quantitative evaluation of its effects on cancer cell proliferation, apoptosis, and cell cycle progression, researchers can establish its potency, selectivity, and mechanism of action. The illustrative data and protocols provided in this guide offer a foundational understanding of the preclinical journey of an EGFR-targeted therapeutic. Further investigations would be necessary to confirm these findings and to evaluate the in vivo efficacy and safety of this compound.

Navigating the Therapeutic Window: A Technical Guide to the Safety and Toxicity Profile of EGFR Inhibitors

Disclaimer: Information regarding a specific molecule designated "Egfr-IN-28" is not available in the public domain. This guide provides a generalized overview of the safety and toxicity profiles of Epidermal Growth Factor Receptor (EGFR) inhibitors, drawing on publicly available data from representative molecules in this class.

Introduction

Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. EGFR inhibitors have revolutionized the treatment landscape for several malignancies, notably non-small cell lung cancer (NSCLC). However, their clinical utility is often accompanied by a distinct set of on-target and off-target toxicities. This technical guide synthesizes preclinical and clinical safety data for EGFR inhibitors, offering insights for researchers and drug development professionals.

General Safety and Toxicity Profile of EGFR Inhibitors

The adverse effects of EGFR inhibitors are largely predictable and stem from their mechanism of action, affecting both cancerous and healthy tissues that express EGFR. The most common toxicities are dermatological, gastrointestinal, and, in some cases, pulmonary.

Quantitative Safety Data Summary

The following table summarizes key safety and toxicity findings for representative EGFR inhibitors based on available data. It is important to note that direct comparison between different agents can be challenging due to variations in study design, patient populations, and dosing schedules.

| Adverse Event | Iza-bren (izalontamab) [1] | General EGFR Inhibitors (Conceptual) |

| Most Common Treatment-Related Adverse Events | Rash (42%), Paronychia (25%), Infusion-related reactions | Dermatologic (rash, dry skin, pruritus), Gastrointestinal (diarrhea, nausea, vomiting), Fatigue |

| Grade 1-2 Adverse Events | Rashes were reported to be mild, generally grade 1 or grade 2 events. | Majority of common adverse events are Grade 1-2 and manageable with supportive care. |

| Dose-Limiting Toxicities | No dose-limiting toxicities were observed in the phase 1/1b study. | Can include severe rash, persistent diarrhea, and interstitial lung disease, depending on the specific inhibitor and dose. |

Data for "General EGFR Inhibitors" is a conceptual representation based on the class effects and not tied to a specific clinical trial.

Experimental Protocols for Safety and Toxicity Assessment

The preclinical and clinical evaluation of EGFR inhibitors involves a standardized set of assays to characterize their safety and toxicity profiles.

Preclinical Toxicology Studies

-

In vitro cytotoxicity assays: Initial screening is performed on a panel of cancer cell lines and normal human cell lines (e.g., keratinocytes, hepatocytes) to determine the therapeutic index.

-

In vivo rodent and non-rodent studies: Dose-range finding studies are conducted in two animal species (one rodent, one non-rodent) to identify the maximum tolerated dose (MTD) and to characterize the toxicity profile. These studies typically involve daily dosing for 28 days, followed by a recovery period. Key organs for histopathological examination include the skin, gastrointestinal tract, liver, and lungs.

-

Safety pharmacology studies: These studies assess the effects of the drug candidate on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Clinical Trial Methodologies

-

Phase 1 Dose-Escalation Studies: As seen with izalontamab, these trials enroll patients with advanced solid tumors and employ a dose-escalation design, such as a 3+3 design, to determine the M-T-D and recommended Phase 2 dose.[1] Pharmacokinetic and pharmacodynamic assessments are also key components.

-

Phase 2 and 3 Expansion Cohorts: Once the safety profile is established, later-phase trials evaluate the efficacy of the inhibitor in specific patient populations. Safety monitoring continues to be a primary objective, with detailed reporting of all adverse events.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway, which is the primary target of this class of inhibitors.

Caption: Simplified EGFR signaling cascade and the point of intervention for EGFR inhibitors.

Preclinical Safety Assessment Workflow

The following diagram outlines a typical workflow for the preclinical safety and toxicity assessment of a novel EGFR inhibitor.

References

Egfr-IN-28: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive data and protocols regarding the solubility and stability of Egfr-IN-28, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor with significant anti-tumor activity. The information herein is intended to support researchers and drug development professionals in the effective handling, storage, and application of this compound in a laboratory setting.

Quantitative Data Summary

The following tables summarize the known quantitative data for the solubility and stability of this compound.

Table 1: Solubility Data

While specific quantitative solubility data for this compound is not publicly available, information from suppliers and data for structurally similar EGFR inhibitors suggest the following:

| Solvent | Anticipated Solubility | Notes |

| DMSO | Soluble | Based on common practice for similar compounds and supplier information. |

| PEG300, Tween-80, Saline Mixtures | Likely Soluble | Formulations for in vivo studies of other EGFR inhibitors often use these co-solvents. For example, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2][3] |

| Corn Oil | Potentially Soluble | Another vehicle used for in vivo dosing of similar EGFR inhibitors.[3] |

| Aqueous Buffer | Low Solubility | As is common for many small molecule inhibitors, solubility in aqueous solutions is expected to be limited. |

Table 2: Stability and Storage Data

The stability of this compound is critical for maintaining its chemical integrity and biological activity. The following data is derived from the manufacturer's Safety Data Sheet (SDS).[4]

| Condition | Recommendation | Incompatible Materials |

| Storage (Powder) | Store at -20°C in a tightly sealed container in a cool, well-ventilated area.[4] | Strong acids/alkalis, strong oxidizing/reducing agents.[4] |

| Storage (In Solvent) | Store at -80°C.[4] | Not specified, but avoid strong acids/alkalis and strong oxidizing/reducing agents.[4] |

| General Handling | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.[4] | N/A |

| Light Exposure | Keep away from direct sunlight.[4] | N/A |

| Chemical Stability | Stable under recommended storage conditions.[4] | N/A |

| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes.[4] | N/A |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices and should be adapted as necessary for specific experimental requirements.

Protocol for Determining Kinetic Solubility

This protocol outlines a high-throughput method for assessing the kinetic solubility of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (clear bottom)

-

Plate reader capable of measuring absorbance or nephelometry

-

Multichannel pipette

Procedure:

-

Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing a larger volume of PBS (e.g., 198 µL). Mix thoroughly.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measurement:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

-

UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-compatible plate and measure the absorbance at the λmax of this compound. Compare the absorbance to a standard curve to determine the concentration of the dissolved compound.

-

Protocol for Assessing Chemical Stability

This protocol describes a method to evaluate the stability of this compound under various conditions over time.

Materials:

-

This compound

-

Appropriate solvents (e.g., DMSO, PBS pH 7.4)

-

Incubators or environmental chambers set to desired temperatures (e.g., -20°C, 4°C, 25°C, 40°C)

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvents.

-

Initial Analysis (T=0): Immediately analyze an aliquot of each solution by HPLC to determine the initial peak area, which represents 100% of the intact compound.

-

Storage: Store the remaining solutions under the different temperature and light (if testing for photosensitivity) conditions.

-

Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from each storage condition.

-

HPLC Analysis: Analyze each aliquot by HPLC using the same method as the initial analysis.

-

Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the initial (T=0) peak area. The rate of degradation can then be determined.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound.

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Caption: Experimental workflow for determining the kinetic solubility of this compound.

Caption: Workflow for assessing the chemical stability of this compound.

References

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of Egfr-IN-28, a Novel EGFR Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific experimental data for a compound designated "Egfr-IN-28" is publicly available. The following application notes and protocols are based on established methodologies for the characterization of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in a cell culture setting and are provided as a comprehensive template for experimental design and execution.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3][4] Consequently, EGFR has emerged as a critical target for anti-cancer therapies.[4][5]

This compound is a novel, potent, and selective inhibitor of EGFR. These application notes provide detailed protocols for evaluating the cellular activity of this compound, including its effects on cell viability, EGFR phosphorylation, and downstream signaling pathways.

Mechanism of Action

EGFR is activated upon binding of its ligands, such as Epidermal Growth Factor (EGF), which induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2][6] This phosphorylation creates docking sites for adaptor proteins that activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[2] Small molecule EGFR inhibitors like this compound typically act by competing with ATP for binding to the intracellular catalytic kinase domain of the receptor, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[2]

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Recommended Cell Lines

The selection of appropriate cell lines is critical for evaluating the efficacy of an EGFR inhibitor. It is recommended to use a panel of cell lines with varying levels of EGFR expression and different EGFR mutation statuses.

| Cell Line | Cancer Type | EGFR Status | Characteristics |

| A431 | Epidermoid Carcinoma | Wild-type, Overexpressed | High EGFR expression, often used for initial screening.[7] |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutation | Carries an activating mutation (L858R) and a resistance mutation (T790M).[5] |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Sensitive to first-generation EGFR inhibitors. |

| MDA-MB-468 | Breast Cancer | Wild-type, Overexpressed | High EGFR expression.[7] |

| MDA-MB-231 | Breast Cancer | Wild-type, Low Expression | Low EGFR expression, can be used as a negative control.[7] |

| SW620 | Colorectal Cancer | EGFR-negative | Often used as a negative control for EGFR expression.[7] |

Experimental Protocols

The following are detailed protocols for the cellular characterization of this compound.

Caption: General Experimental Workflow for this compound Evaluation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of this compound on cell proliferation and viability.

Materials:

-

Selected cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well clear or opaque-walled tissue culture plates

-

This compound (dissolved in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

DMSO (for vehicle control)

-

Microplate reader (absorbance or luminescence)

Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A typical concentration range would be from 0.01 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest drug concentration, typically <0.1%).

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Viability Measurement:

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

-

For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.[9]

-

-

Data Analysis: Convert absorbance or luminescence readings to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor required for 50% inhibition of cell growth) using non-linear regression analysis.

Western Blot Analysis for EGFR Phosphorylation and Downstream Signaling

This protocol is used to assess the inhibitory effect of this compound on EGFR autophosphorylation and key downstream signaling proteins like AKT and ERK.

Materials:

-

6-well tissue culture plates

-

Selected cancer cell lines

-

Serum-free culture medium

-

This compound

-

Recombinant human EGF

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Phospho-EGFR (Tyr1068)

-

Total EGFR

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Total p44/42 MAPK (Erk1/2)

-

β-Actin (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system (e.g., ChemiDoc)

Protocol:

-

Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 16-18 hours in serum-free medium.[9]

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.[9]

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C.[9][10]

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5-10 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against the total proteins and a loading control like β-actin.[11]

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro Cellular Potency of this compound

| Cell Line | EGFR Status | This compound IC₅₀ (nM) |

| A431 | WT, Overexpressed | [Insert experimental value] |

| NCI-H1975 | L858R/T790M | [Insert experimental value] |

| HCC827 | Exon 19 Del | [Insert experimental value] |

| MDA-MB-468 | WT, Overexpressed | [Insert experimental value] |

| SW620 | EGFR-negative | [Insert experimental value] |

Table 2: IC₅₀ Values of Known EGFR Inhibitors (for comparison)

| Compound | Cell Line (EGFR Status) | IC₅₀ (µM) |

| Gefitinib | BT-474 (HER2-overexpressing) | 9.9[5] |

| Erlotinib | BT-474 (HER2-overexpressing) | 1.1[5] |

| Lapatinib | A431 (EGFR-overexpressing) | 0.16[5] |

| Lapatinib | BT-474 (HER2-overexpressing) | 0.1[5] |

Conclusion

These protocols provide a robust framework for the preclinical cellular evaluation of novel EGFR inhibitors like this compound. By assessing the compound's impact on cell viability and its ability to inhibit EGFR phosphorylation and downstream signaling, researchers can effectively determine its potency, selectivity, and mechanism of action, thereby guiding further drug development efforts.

References

- 1. resources.mblintl.com [resources.mblintl.com]

- 2. ClinPGx [clinpgx.org]

- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. promega.com.cn [promega.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

Application Notes and Protocols for a Representative Irreversible EGFR Inhibitor in Kinase Assays

Aimed at: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, no public scientific data or protocols are available for a compound specifically named "EGFR-IN-28." The following application notes and protocols are provided for a representative irreversible Epidermal Growth Factor Receptor (EGFR) inhibitor, using publicly available data for the well-characterized inhibitor Neratinib as a template for quantitative analysis. These protocols are intended to serve as a comprehensive guide for the characterization of similar irreversible EGFR inhibitors.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Consequently, EGFR has become a major target for cancer therapy.

Irreversible EGFR inhibitors represent a class of targeted therapies that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This mode of action leads to a sustained and potent inhibition of EGFR signaling, even in the presence of high ATP concentrations. Furthermore, some irreversible inhibitors are effective against EGFR mutants that have developed resistance to first-generation, reversible inhibitors, such as the T790M mutation.

Kinase assays are essential tools for characterizing the potency and selectivity of EGFR inhibitors. These assays can be broadly categorized into two types:

-

Biochemical Assays: These in vitro assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase. They are crucial for determining key parameters such as the half-maximal inhibitory concentration (IC50).

-

Cellular Assays: These assays assess the inhibitor's activity within a cellular context, providing insights into its ability to engage the target, inhibit downstream signaling, and affect cell viability and proliferation.

This document provides detailed protocols for both a biochemical and a cellular kinase assay to characterize a representative irreversible EGFR inhibitor.

Data Presentation: Inhibitory Profile of a Representative Irreversible EGFR Inhibitor

The following table summarizes the inhibitory activity of a representative irreversible EGFR inhibitor (using data for Neratinib) against wild-type EGFR, the HER2 receptor (another member of the ErbB family often co-targeted), and a common resistance mutation.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| EGFR (Wild-Type) | 92 | Biochemical | [2][3] |

| HER2/ErbB2 | 59 | Biochemical | [2][3] |

| EGFR (T790M mutant) | Effective | Cellular | [4] |

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol describes how to measure the inhibitory effect of a compound on the activity of purified EGFR kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

EGFR Kinase Enzyme System (e.g., Promega V3831)

-

ADP-Glo™ Kinase Assay (e.g., Promega V9101)

-

Representative Irreversible EGFR Inhibitor (e.g., EGFR-IN-XX)

-

ATP

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Reagent Preparation:

-

Prepare the EGFR Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT.[5]

-

Prepare a stock solution of the irreversible EGFR inhibitor in 100% DMSO.

-

Create a serial dilution of the inhibitor in the Kinase Buffer.

-

Prepare the substrate/ATP mix by diluting the EGFR substrate and ATP in the Kinase Buffer.

-

-

Kinase Reaction:

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]

-

Incubate at room temperature for 40 minutes.[5]

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5]

-

Incubate at room temperature for 30 minutes.[5]

-

Record the luminescence using a plate reader.[5]

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Kinase Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on EGFR signaling. A decrease in cell viability, measured by ATP levels, indicates inhibition of the EGFR pathway.

Materials:

-

EGFR-dependent cancer cell line (e.g., A431 for wild-type EGFR, NCI-H1975 for L858R/T790M mutant EGFR)

-

Cell culture medium and supplements

-

Representative Irreversible EGFR Inhibitor

-

CellTiter-Glo® Luminescent Cell Viability Assay (e.g., Promega G7570)

-

96-well white, clear-bottom assay plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µl of culture medium.

-

Incubate the plate overnight to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of the irreversible EGFR inhibitor in culture medium.

-

Remove the medium from the wells and add 100 µl of the medium containing the diluted inhibitor or vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[6]

-

Add 100 µl of CellTiter-Glo® Reagent to each well.[6]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

Record the luminescence using a plate reader.[6]

-

-

Data Analysis:

-

Subtract the background luminescence (medium only) from all readings.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

EGFR Signaling Pathway

Caption: EGFR Signaling Pathway and Point of Inhibition.

Biochemical Kinase Assay Workflow

Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Cellular Kinase Assay Workflow

Caption: Workflow for the CellTiter-Glo® Cellular Viability Assay.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Neratinib | EGFR | Tocris Bioscience [tocris.com]

- 3. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. promega.com.cn [promega.com.cn]

- 6. ch.promega.com [ch.promega.com]

Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Treatment with Egfr-IN-28

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues.[2][3] This phosphorylation event initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for normal cellular function.[3][4] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of many cancers, making it a key target for therapeutic intervention.[2][5]

Egfr-IN-28 is a small molecule inhibitor designed to target the kinase activity of EGFR, thereby preventing its autophosphorylation and subsequent activation of downstream signaling. Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins in a sample. This application note provides a detailed protocol for performing a Western blot to assess the phosphorylation status of EGFR (p-EGFR) in cells treated with this compound.

Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the inhibitory action of a tyrosine kinase inhibitor like this compound.

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Workflow

The diagram below outlines the major steps involved in the Western blot protocol for detecting p-EGFR.

Caption: Western blot experimental workflow.

Detailed Protocol: Western Blot for p-EGFR

This protocol is optimized for cultured cells treated with this compound to assess its effect on EGFR phosphorylation.

Materials:

-

Cell culture reagents

-

This compound

-

EGF (for stimulation)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

Transfer buffer

-

PVDF membrane (0.45 µm)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-p-EGFR (e.g., Tyr1068) and Rabbit anti-total EGFR

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Tris-buffered saline with Tween 20 (TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation. Include appropriate controls (e.g., untreated, EGF only).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer with inhibitors to each plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. For a large protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-p-EGFR antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for Total EGFR):

-

To normalize the p-EGFR signal, the membrane can be stripped and re-probed for total EGFR.

-

Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly and repeat the blocking and antibody incubation steps using the anti-total EGFR primary antibody.

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the p-EGFR signal to the total EGFR signal for each sample.

-

Express the results as a percentage of the EGF-stimulated control.

Quantitative Data Summary

The following table presents hypothetical data from a Western blot experiment investigating the effect of this compound on EGFR phosphorylation.

| Treatment Group | This compound Conc. (µM) | p-EGFR/Total EGFR Ratio (Normalized) | % Inhibition of p-EGFR |

| Untreated Control | 0 | 0.15 | - |

| EGF Stimulated | 0 | 1.00 | 0% |

| This compound + EGF | 0.1 | 0.65 | 35% |

| This compound + EGF | 1 | 0.28 | 72% |

| This compound + EGF | 10 | 0.12 | 88% |

Troubleshooting

For common Western blotting issues, such as no bands, high background, or non-specific bands, refer to standard troubleshooting guides.[6][7][8] Key considerations for p-EGFR detection include:

-

Phosphatase Inhibitors: Always include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of EGFR.

-

Antibody Specificity: Use antibodies that have been validated for the specific phosphorylation site of interest.

-

Transfer Efficiency: EGFR is a large protein, so ensure efficient transfer by optimizing transfer time and buffer composition. Adding a low percentage of SDS (e.g., 0.05%) to the transfer buffer can improve the transfer of high molecular weight proteins.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jacksonimmuno.com [jacksonimmuno.com]

- 7. Troubleshooting Issues in Western Blot Process - e-Blot [e-blot.com]

- 8. blog.addgene.org [blog.addgene.org]

Application Notes and Protocols for Egfr-IN-28 in Glioblastoma Studies

For Research Use Only

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by a poor prognosis despite multimodal treatment strategies.[1] A key driver of GBM pathogenesis is the aberrant signaling of the Epidermal Growth Factor Receptor (EGFR). EGFR alterations, including gene amplification and mutations (such as the constitutively active EGFRvIII variant), are found in a significant proportion of GBM tumors and are associated with increased cell proliferation, survival, and invasion.[2][3][4] These alterations make EGFR a prime therapeutic target.

Egfr-IN-28 is a novel, potent, and selective small-molecule inhibitor of EGFR tyrosine kinase activity. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in glioblastoma models, including its effects on key signaling pathways and tumor growth. The detailed protocols herein are intended to guide researchers in the effective use of this compound for in vitro and in vivo glioblastoma studies.

Mechanism of Action

This compound is designed to competitively bind to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. Key pathways affected by EGFR signaling in glioblastoma include the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/Akt/mTOR pathway, a central regulator of cell survival and growth.[5][6] By blocking these pathways, this compound is hypothesized to induce cell cycle arrest and apoptosis in EGFR-dependent glioblastoma cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in glioblastoma models.

Table 1: In Vitro Cytotoxicity of this compound in Human Glioblastoma Cell Lines

| Cell Line | EGFR Status | IC50 (nM) of this compound |

| U87-MG (EGFRvIII) | Overexpression, EGFRvIII | 15 |

| U251-MG | Amplified | 50 |

| A172 | Wild-type | >1000 |

| Normal Human Astrocytes (NHA) | Wild-type | >5000 |

Table 2: In Vivo Efficacy of this compound in a U87-MG (EGFRvIII) Orthotopic Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) | Median Survival (days) |

| Vehicle Control | - | 0 | 25 |

| This compound | 50 mg/kg, daily | 75 | 45 |

| Temozolomide | 5 mg/kg, daily | 40 | 32 |

Experimental Protocols

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., U87-MG, U251-MG, A172) and Normal Human Astrocytes (NHA)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO, final concentration ≤ 0.1%).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and its downstream targets, Akt and ERK.

Materials:

-

Glioblastoma cells (e.g., U87-MG)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed U87-MG cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound or vehicle control for 2 hours. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use β-actin as a loading control.

This protocol describes the in vivo evaluation of this compound in an orthotopic mouse model of glioblastoma.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

U87-MG cells engineered to express luciferase

-

Matrigel

-

Stereotactic apparatus

-

This compound formulation for in vivo administration

-

Bioluminescence imaging system

-

Calipers

Procedure:

-

Cell Preparation: Harvest luciferase-expressing U87-MG cells and resuspend them in a mixture of PBS and Matrigel at a concentration of 1 x 10^5 cells/5 µL.

-

Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Inject the cell suspension into the right striatum of the brain.

-

Tumor Establishment and Treatment Initiation: Monitor tumor growth weekly using bioluminescence imaging. Once tumors are established (e.g., day 7 post-injection), randomize the mice into treatment groups (vehicle control, this compound, positive control like temozolomide).

-

Drug Administration: Administer this compound and control treatments daily via the appropriate route (e.g., oral gavage).

-

Tumor Growth and Survival Monitoring: Continue to monitor tumor growth via bioluminescence imaging. Record the body weight of the mice twice a week to assess toxicity. Monitor the mice for clinical signs of tumor progression and euthanize them when they reach predefined endpoints.

-

Data Analysis: Calculate tumor growth inhibition based on bioluminescence signal intensity. Perform a Kaplan-Meier survival analysis to compare the median survival between the treatment groups.

Safety and Handling

This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling and disposal.

References

- 1. academic.oup.com [academic.oup.com]

- 2. An Overview of EGFR Mechanisms and Their Implications in Targeted Therapies for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Three generations of epidermal growth factor receptor tyrosine kinase inhibitors developed to revolutionize the therapy of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing EGFR-IN-28 Concentration for IC50 Determination

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of EGFR-IN-28 for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for an EGFR inhibitor like this compound?

A1: Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways involved in cell growth, proliferation, and survival.[1][2] EGFR inhibitors typically function by binding to the kinase domain of the receptor, preventing its phosphorylation and the subsequent activation of pathways such as the MAPK/ERK and PI3K/Akt pathways.[3][4] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.

Q2: How do I select the appropriate cell line for my this compound IC50 experiment?

A2: The choice of cell line is critical. It is advisable to use a panel of cell lines with varying levels of EGFR expression and mutational statuses. For instance, A431 cells are known for their high EGFR expression. If this compound is expected to target specific EGFR mutations, include cell lines harboring those mutations (e.g., L858R or exon 19 deletions for activating mutations, or T790M for resistance mutations). A non-EGFR dependent cell line can serve as a negative control.

Q3: What are the key parameters to optimize in a cell-based assay for IC50 determination?

A3: Key parameters to optimize include cell seeding density, serum concentration in the culture medium, the concentration range of this compound, and the incubation time with the inhibitor. It is crucial to ensure that cells are in the exponential growth phase during the experiment.

Q4: What are common sources of variability in IC50 determination assays?

A4: Variability can arise from several sources, including inconsistent cell seeding, variations in reagent concentrations, compound interference with the assay readout, and the passage number of the cell line.[5] Maintaining consistent experimental conditions and proper controls is essential for reproducible results.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of the inhibitor. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Ensure thorough mixing of the inhibitor dilutions before adding to the wells. |

| No significant inhibition observed even at high concentrations | The selected cell line may be resistant to the inhibitor, the inhibitor may have degraded, or the assay incubation time may be too short. | Verify the EGFR status of your cell line. Test the inhibitor on a known sensitive cell line as a positive control. Check the stability and storage conditions of this compound. Optimize the incubation time to allow for a sufficient biological response. |

| A very steep or very shallow dose-response curve | The concentration range of the inhibitor is not appropriate. | Perform a preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to identify the dynamic range of inhibition. Then, perform a more detailed experiment with a narrower range of concentrations around the estimated IC50. |

| Inconsistent results between experiments | Variations in experimental conditions such as cell passage number, serum batch, or incubation time. | Use cells within a consistent and low passage number range. Use the same batch of serum for a set of experiments. Strictly adhere to the established incubation times and other protocol steps. |

| Compound interference with assay readout | Some compounds can have intrinsic fluorescence or can interfere with the detection chemistry (e.g., luciferase-based assays).[6][7][8] | Run a control experiment with the inhibitor in the absence of cells to check for direct interference with the assay reagents. If interference is observed, consider using an alternative assay method with a different detection principle. |

Experimental Protocols

Cell-Based Assay for IC50 Determination of this compound

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay, such as the MTT or a luciferase-based assay.

Materials:

-

Selected cancer cell line(s)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells to ensure they are in the exponential growth phase.

-

Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

-